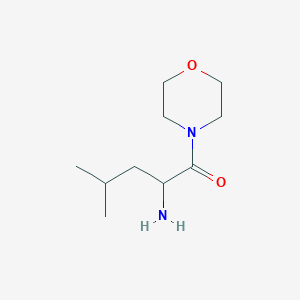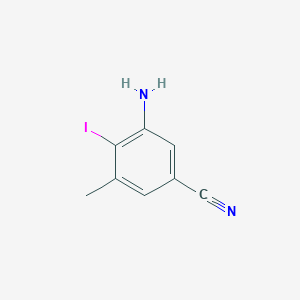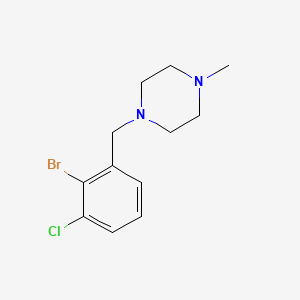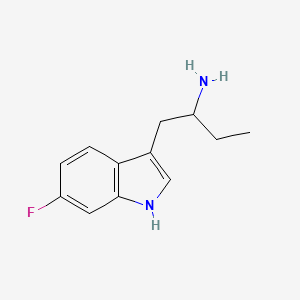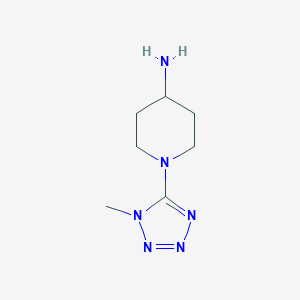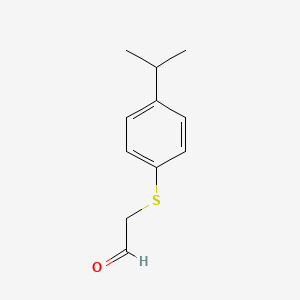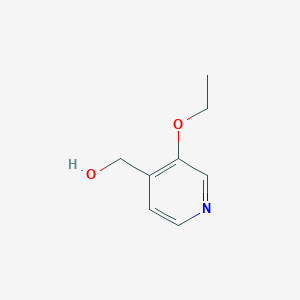
(3-Ethoxypyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxypyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the third position and a hydroxymethyl group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypyridin-4-yl)methanol typically involves the reaction of 3-ethoxypyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.
Reduction: The compound can be reduced to form (3-ethoxypyridin-4-yl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often require a strong base like sodium hydride (NaH) or a catalyst such as palladium on carbon (Pd/C).
Major Products:
- Oxidation yields (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.
- Reduction yields (3-ethoxypyridin-4-yl)methane.
- Substitution reactions yield various derivatives depending on the substituent introduced .
科学研究应用
(3-Ethoxypyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
(3-ethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-5,10H,2,6H2,1H3 |
InChI 键 |
YGHYTKXOLQNSNX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CN=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
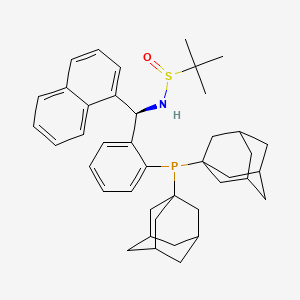
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)

